molecular formula C19H31BN2O3Si B14897211 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B14897211
M. Wt: 374.4 g/mol
InChI Key: SWMMKGFAEKVBEV-UHFFFAOYSA-N
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Description

2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a boron-containing dioxaborolane ring, a pyrrolopyridine core, and a trimethylsilyl-ethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dioxaborolane Ring: This step often involves the use of boronic acids or boronate esters under conditions that promote the formation of the dioxaborolane ring.

    Attachment of the Trimethylsilyl-Ethoxy Group: This can be done through nucleophilic substitution reactions using trimethylsilyl-ethanol and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrrolopyridine core or the dioxaborolane ring, depending on the reagents and conditions used.

    Substitution: The trimethylsilyl-ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could lead to partially or fully reduced derivatives of the pyrrolopyridine core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structural features.

    Medicine: Exploration as a potential therapeutic agent or as a precursor for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In general, the boron-containing dioxaborolane ring can interact with various molecular targets, potentially inhibiting or activating biological pathways. The pyrrolopyridine core might interact with nucleic acids or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Lacks the trimethylsilyl-ethoxy group, potentially altering its reactivity and applications.

    1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine: Lacks the dioxaborolane ring, which might reduce its utility in boron-mediated reactions.

Uniqueness

The presence of both the dioxaborolane ring and the trimethylsilyl-ethoxy group in 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine makes it unique, offering a combination of reactivity and structural features not found in simpler analogs.

Properties

Molecular Formula

C19H31BN2O3Si

Molecular Weight

374.4 g/mol

IUPAC Name

trimethyl-[2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)16-13-15-9-8-10-21-17(15)22(16)14-23-11-12-26(5,6)7/h8-10,13H,11-12,14H2,1-7H3

InChI Key

SWMMKGFAEKVBEV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2COCC[Si](C)(C)C)N=CC=C3

Origin of Product

United States

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